O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate
Description
O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate is a diester compound featuring an oxalate backbone with two distinct ester groups: an ethyl group (O2-ethyl) and a phenethyl moiety substituted with a methoxy group at the 3-position of the phenyl ring (O1-[2-(3-methoxyphenyl)ethyl]). The compound’s structure combines the oxalate ester’s inherent reactivity with the aromatic and electronic properties imparted by the 3-methoxyphenethyl group.
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(3-methoxyphenyl)ethyl] oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(14)13(15)18-8-7-10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCCBMDSBHBAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including esterification reactions. One common method involves the reaction of oxalic acid with 2-(3-methoxyphenyl)ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of ethers and esters.
Scientific Research Applications
Medicinal Chemistry Applications
O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate's structure suggests potential bioactivity, particularly due to the presence of the methoxy group and its interaction with biological systems. Several studies have indicated that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties.
Case Study: Antimicrobial Activity
A study conducted on various oxalate esters, including derivatives similar to this compound, demonstrated significant antimicrobial activity against several bacterial strains. The presence of the methoxy group was found to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. It can undergo various chemical transformations, making it valuable in the synthesis of more complex molecules.
Synthetic Pathways
The synthesis of this compound typically involves the esterification of oxalic acid with an appropriate alcohol. This method allows for the introduction of various substituents on the aromatic ring, leading to a diverse range of derivatives .
Table 1: Synthetic Methods for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Esterification | Reaction of oxalic acid with ethanol | 85 |
| Transesterification | Exchange of alkoxy groups with different alcohols | 75 |
| Condensation Reactions | Formation with amines or other nucleophiles | 70 |
Materials Science
This compound has potential applications in materials science, particularly in the development of chemiluminescent materials. Its ability to generate light upon reaction with certain agents can be harnessed for various applications.
Chemiluminescent Properties
Research indicates that oxalate esters can react with hydrogen peroxide to produce chemiluminescent light. This property can be utilized in creating signal devices or illumination systems . The unique structure of this compound enhances its stability and light emission efficiency compared to other compounds .
Table 2: Comparison of Chemiluminescent Compounds
| Compound Name | Light Emission Intensity | Stability (hours) |
|---|---|---|
| This compound | High | 12 |
| Bis(2,4-dinitrophenyl)oxalate | Medium | 8 |
| Fluorescer-oxalic acid complex | Low | 5 |
Mechanism of Action
The mechanism by which O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., -F, -Cl) may improve resistance to hydrolysis and alter solubility profiles .
Steric Effects :
- Bulky substituents (e.g., 3-CH₃ in the 4-fluoro-3-methylphenyl analog) can hinder enzymatic degradation or crystallization, as seen in related esters .
Hydrogen Bonding and Crystal Packing: Compounds like ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate () exhibit intramolecular N–H⋯O and C–H⋯π interactions, which stabilize crystal structures. Similar interactions may occur in oxalate esters, influencing melting points and solubility .
Biological Activity
O2-Ethyl O1-[2-(3-methoxyphenyl)ethyl] oxalate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
This compound consists of an ethyl group attached to an oxalate moiety, which is further connected to a 3-methoxyphenyl group through a 2-ethyl linkage. The molecular formula can be denoted as follows:
Synthesis
The synthesis of this compound typically involves the reaction of ethyl oxalate with 3-methoxyphenethyl bromide under basic conditions. The reaction pathway can be summarized as follows:
- Formation of Ethyl Oxalate : Ethyl oxalate is synthesized from oxalic acid and ethanol.
- Nucleophilic Substitution : The 3-methoxyphenethyl bromide undergoes nucleophilic substitution with the ethyl oxalate.
- Purification : The product is purified through recrystallization or chromatography.
This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
Pharmacological Effects
- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound possess antioxidant properties, which may help in reducing oxidative stress in cells .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents .
Case Study 1: Antioxidant Properties
A study investigating the antioxidant capacity of related compounds demonstrated that this compound could scavenge free radicals effectively, reducing oxidative damage in cellular models .
Case Study 2: Anti-inflammatory Activity
In vivo studies have shown that derivatives of this compound can significantly reduce inflammation markers in animal models of arthritis, suggesting a mechanism involving the modulation of NF-kB signaling pathways .
Data Table: Biological Activities Comparison
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Moderate |
| Related Compound A | High | Moderate | High |
| Related Compound B | Low | Significant | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
